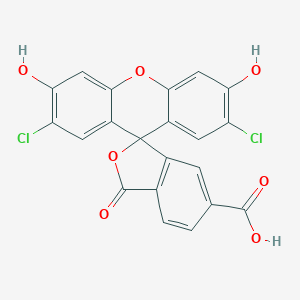

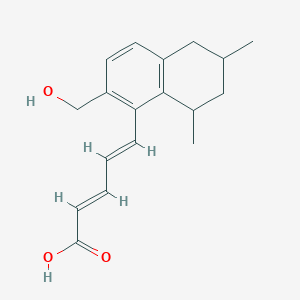

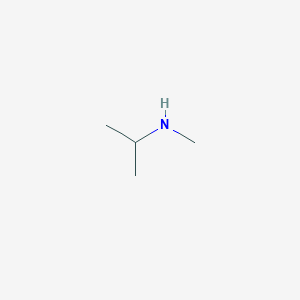

![molecular formula C10H19NO4 B134681 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid CAS No. 125995-17-7](/img/structure/B134681.png)

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid

Vue d'ensemble

Description

The compound “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid” has the molecular formula C10H19NO4 . It is also known by other synonyms such as “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid” and “2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid” among others .

Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1" . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.26 g/mol . It has a computed XLogP3-AA value of -2.5, indicating its relative hydrophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 217.13140809 g/mol . The topological polar surface area is 81.8 Ų . It has a heavy atom count of 15 .Applications De Recherche Scientifique

Chemoenzymatic Synthesis in Pharmaceutical Development

- Synthesis of Rosuvastatin and Cryptomoscatone E1 : The compound is used in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin, a widely-used statin for lowering cholesterol, and the naturally occurring styryllactone cryptomoscatone E1 (Ramesh et al., 2017).

Key Intermediate in Atorvastatin Synthesis

- Production of Atorvastatin : It serves as a critical intermediate in the synthesis of atorvastatin, another effective HMG-CoA reductase inhibitor. This includes both a new synthesis method (Rádl, 2003) and an improved synthesis approach (Rádl et al., 2002).

Synthesis and Characterization in Chemistry

- Enantioselective Total Synthesis of Atorvastatin Calcium : An efficient and scalable asymmetric synthesis method using the compound as a key chiral chain precursor for producing atorvastatin calcium (Vempala et al., 2022).

Application in Catalysis

- Tricarbonylrhenium(I) Halide Complexes : The compound is involved in the preparation of chiral non-racemic O/N/O donor ligands, which are significant in the field of catalysis (Heard et al., 2003).

Role in Heterocyclic Compound Synthesis

- Production of Heterocyclic Compounds : It plays a role in the synthesis of polyfluorinated 1,3-diazafluorenes and related compounds, which are of interest in the field of organic chemistry (Karpov et al., 2006).

Pharmaceutical Synthesis Applications

Synthesis of Carbazole Derivatives : Utilized in the synthesis of various carbazole derivatives, which are essential in pharmaceutical research (Uno et al., 2000).

Hantzsch-type Sequential Three-component Reaction : Employed in the synthesis of atorvastatin lactone, a key precursor in the production of atorvastatin calcium (Estévez et al., 2014).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice should be sought .

Propriétés

IUPAC Name |

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGGGQKEDABCQY-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)O)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CC(=O)O)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472867 | |

| Record name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid | |

CAS RN |

125995-17-7 | |

| Record name | 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

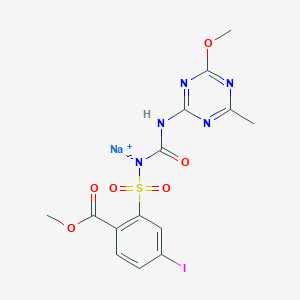

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

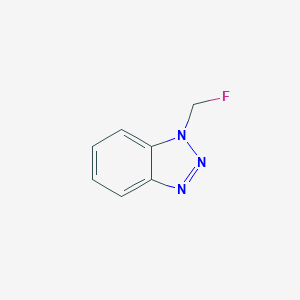

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

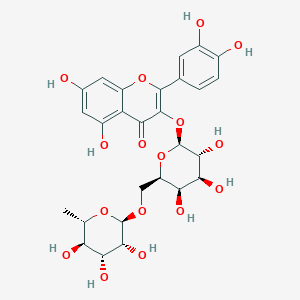

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)